3,5-Dibromo-4-chlorophenol
Overview
Description
3,5-Dibromo-4-chlorophenol is a solid compound . It has a molecular weight of 286.35 and its IUPAC name is this compound . The compound’s InChI code is 1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H .
Molecular Structure Analysis
The molecular formula of this compound is C6H3Br2ClO . Its average mass is 286.348 Da and its monoisotopic mass is 283.823914 Da .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
1. Photocatalytic Decomposition in Water
Research has shown that chlorophenols, including compounds like 3,5-Dibromo-4-chlorophenol, are highly toxic and non-biodegradable contaminants posing a serious threat to the environment. A study by Singh et al. (2017) developed a magnetic nanocomposite, Fe3O4-Cr2O3, for the effective decomposition of 4-chlorophenol in water under ultraviolet irradiation. This highlights the application of this compound in environmental remediation technologies (Singh, Kesho et al., 2017).
2. Understanding Photodegradation Products
Czaplicka and Kaczmarczyk (2006) focused on understanding the photodegradation of chlorophenols, including this compound. The study used FT-IR spectroscopy and GC/MS to analyze the degradation products, providing valuable insight into the environmental impact and breakdown mechanisms of these compounds (Czaplicka, M. & Kaczmarczyk, B., 2006).
3. Photocatalytic Detoxification
In the field of detoxification, Guillard et al. (1999) used 4-chlorophenol as a model compound to investigate photocatalytic properties of different industrial TiO2 catalysts for water treatment. This research is relevant for understanding how this compound might be broken down in similar processes (Guillard, C. et al., 1999).
4. Chlorophenol Biodegradation
Boyd and Shelton (1984) explored the anaerobic biodegradation of chlorophenol isomers, including 3,5-dichlorophenol. This study is crucial for understanding the microbial processes involved in the natural degradation of such compounds in the environment (Boyd, S. & Shelton, D., 1984).
5. Environmental Impact Assessment
Krijgsheld and Gen (1986) assessed the impact of chlorophenols on the aquatic environment, providing an understanding of the consequences of releasing compounds like this compound into water bodies. This research aids in evaluating the ecological and toxicological effects of such pollutants (Krijgsheld, K. & Gen, A. D., 1986).
Safety and Hazards
3,5-Dibromo-4-chlorophenol is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Relevant Papers Relevant papers on this compound can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic pathways, leading to changes in the production of metabolites and the regulation of cellular processes .
Pharmacokinetics
Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been shown to cause changes in cellular processes, leading to effects such as altered gene expression, changes in cell growth and division, and induction of cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-chlorophenol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that halogenated phenols can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the halogen atoms and the phenolic group in the 3,5-Dibromo-4-chlorophenol molecule .
Cellular Effects
Halogenated phenols are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is known that halogenated phenols can be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3,5-dibromo-4-chlorophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNCUMOFKGFKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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